4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, sulfonamide, and triazolopyridazine, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves several steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methoxybenzoyl chloride.
Formation of Hydrazine Derivative: 4-methoxyaniline is reacted with hydrazine hydrate to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
Cyclization: The hydrazine derivative undergoes cyclization with 2-bromo-1-phenylethanone to form the triazolopyridazine core.
Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide group.
Final Product: The final product is obtained after purification and characterization using techniques such as IR, NMR, and elemental analysis.
Chemical Reactions Analysis
4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Alkylation: The compound can undergo alkylation reactions to introduce alkyl groups at specific positions.
Scientific Research Applications
4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model for studying the reactivity and properties of triazolopyridazine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathway Modulation: It modulates signaling pathways involved in cell growth, apoptosis, and differentiation.
Binding to Receptors: The compound binds to specific receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can be compared with other similar compounds:
4-methoxybenzenamide, N-(4-methoxyphenyl): This compound shares the methoxy and benzenamide groups but lacks the triazolopyridazine core, resulting in different biological activities.
(R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol: This compound has a similar triazole core but differs in the substituents, leading to variations in reactivity and applications.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S2/c1-32-17-5-3-16(4-6-17)20(29)15-34-23-12-11-21-25-26-22(28(21)27-23)13-14-24-35(30,31)19-9-7-18(33-2)8-10-19/h3-12,24H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPPKBCKRNZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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